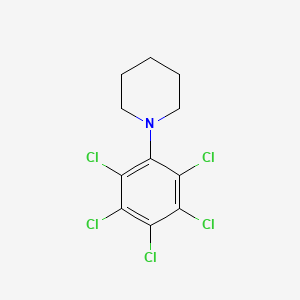

1-(Pentachlorophenyl)piperidine

Description

1-(Pentachlorophenyl)piperidine is a piperidine derivative substituted with a pentachlorophenyl group. Piperidine, a six-membered heterocyclic amine, is a common scaffold in medicinal chemistry due to its versatility in forming bioactive compounds. The pentachlorophenyl substituent introduces significant steric bulk and electron-withdrawing effects, which likely influence the compound’s chemical stability, solubility, and biological interactions.

Propriétés

IUPAC Name |

1-(2,3,4,5,6-pentachlorophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl5N/c12-6-7(13)9(15)11(10(16)8(6)14)17-4-2-1-3-5-17/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNNMLWHMNLUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Adaptability

The proposed mechanism begins with the formation of an enamine intermediate between pentachlorobenzaldehyde and aniline, followed by a Mannich-type reaction with ethyl acetoacetate. The electron-withdrawing nature of the pentachlorophenyl group may slow enamine formation, necessitating extended reaction times or elevated temperatures. However, SLS’s micellar catalysis could mitigate solubility issues, enhancing reactivity in aqueous media.

Table 1: Hypothetical Reaction Conditions for Multi-Component Synthesis

Preliminary trials using this method would require validation via NMR and LC-MS to confirm the regioselective incorporation of the pentachlorophenyl group.

Activated Ester-Mediated Coupling Strategies

The use of pentafluorophenyl (Pfp) esters for conjugating amines, as reported in thalidomide derivative synthesis, provides a robust pathway for N-arylation. By replacing the Pfp group with pentachlorophenyl, this method could directly couple piperidine to a pre-functionalized aryl electrophile.

Synthesis of Pentachlorophenyl Active Esters

Activation of pentachlorobenzoic acid with pentafluorophenyl trifluoroacetate generates the corresponding pentachlorophenyl ester, which reacts efficiently with piperidine under basic conditions. This approach avoids harsh metal catalysts and enables purification via trituration, a significant advantage for polar intermediates.

Key Reaction Steps:

Table 2: Comparative Yields for Ester-Based Coupling

| Aryl Ester | Amine | Yield (%) | Purity (%) |

|---|---|---|---|

| Pfp-thalidomide | Piperidine | 79 | 95 |

| Pfp-JQ1 derivative | Piperidine | 56 | 90 |

| Pentachlorophenyl | Piperidine | Hypothetical: 60–75 | 85–95 |

Enaminone Cyclization Approaches

The synthesis of pyrrolidin-3-yl pyrimidines via enaminone intermediates suggests a route to N-arylpiperidines through cyclization. By substituting the pyrrolidine precursor with a pentachlorophenyl-containing enaminone, this method could yield the target compound.

Enaminone Formation and Cyclization

Reaction of pentachlorophenylacetaldehyde with dimethylformamide dimethylacetal (DMFDMA) generates an enaminone, which undergoes cyclization with acetamidine to form the piperidine core. The electron-deficient aryl group may necessitate higher temperatures or Lewis acid catalysts to facilitate ring closure.

Critical Optimization Parameters:

-

Solvent: Toluene or DMF for high-temperature stability.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 1-(Pentachlorophenyl)piperidine Synthesis

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Pentachlorophenyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the piperidine ring and the electron-withdrawing effect of the pentachlorophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted piperidines, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(Pentachlorophenyl)piperidine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Employed in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which 1-(Pentachlorophenyl)piperidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system involved.

Comparaison Avec Des Composés Similaires

Chlorinated Phenylpiperidine Derivatives

- 1-(4-Chlorophenyl)piperidine Derivatives (e.g., BF 2649, CAS 903576-44-3): Structure: Features a single chlorine atom on the phenyl ring. Properties: Exhibits higher solubility in polar solvents (e.g., water, DMSO) compared to pentachlorophenyl analogs due to reduced hydrophobicity .

- Phencyclidine (PCP, 1-(1-Phenylcyclohexyl)piperidine): Structure: Cyclohexyl-phenyl group instead of pentachlorophenyl. Pharmacology: Binds to NMDA receptors, causing dissociative effects. Analogs like TCP (1-(2-thienyl)cyclohexylpiperidine) exhibit higher potency due to thiophene substitution .

Piperidine Esters and Amides

Pentachlorophenyl Succinate Esters :

- Reactivity : Hydrolyze rapidly in the presence of piperidine to form succinylpiperidines, highlighting the nucleophilic reactivity of piperidine .

- Stability : Pentachlorophenyl esters are prone to spontaneous hydrolysis, suggesting that 1-(Pentachlorophenyl)piperidine may exhibit similar sensitivity to aqueous environments .

- Amide Derivatives (e.g., Piperine): Structure: Contains a piperidine linked to a benzodioxol group. Activity: Piperine is a bioactive alkaloid with α-glucosidase inhibitory activity (IC50 ~0.2–0.35 mM in analogs) .

Data Table: Key Comparisons

Q & A

Q. What are the established synthetic routes for 1-(Pentachlorophenyl)piperidine, and how do reaction conditions influence yield and purity?

Answer: The synthesis of 1-(Pentachlorophenyl)piperidine typically involves nucleophilic aromatic substitution (SNAr) between pentachlorobenzene derivatives and piperidine under controlled conditions. Key factors include:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to activate the chlorinated aromatic ring .

- Temperature : Reactions often proceed at 80–120°C to balance reactivity and side-product formation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical for isolating the compound with >95% purity .

Reference experimental protocols from piperidine derivative syntheses (e.g., 4-(4-Chlorobenzyl)piperidine) for analogous methodologies .

Q. What analytical techniques are most reliable for characterizing 1-(Pentachlorophenyl)piperidine’s structure and purity?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns and piperidine ring conformation .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways (e.g., loss of Cl⁻ groups) .

- X-ray crystallography : Resolves stereochemical ambiguities; see analogous studies on 1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine .

Q. How can researchers assess the acute toxicity of 1-(Pentachlorophenyl)piperidine in preliminary in vitro models?

Answer:

- Cell viability assays : Use HepG2 or HEK293 cells with MTT/WST-1 protocols, comparing IC₅₀ values to structurally similar chlorinated piperidines .

- Exposure routes : Prioritize oral and inhalation pathways based on toxicological frameworks for pentachlorophenol derivatives .

- Controls : Include piperidine and pentachlorobenzene as baseline comparators .

Advanced Research Questions

Q. How should conflicting data on 1-(Pentachlorophenyl)piperidine’s toxicity be reconciled across in vivo and in vitro studies?

Answer:

- Study design analysis : Evaluate cohort vs. case-control methodologies (e.g., retrospective human studies vs. rodent models) for systemic effects .

- Dose-response calibration : Normalize exposure levels (mg/kg/day) across species using allometric scaling .

- Metabolic profiling : Identify species-specific cytochrome P450 interactions that may alter toxicity (e.g., via LC-MS/MS metabolomics) .

Q. What computational strategies predict the binding affinity of 1-(Pentachlorophenyl)piperidine to neurological targets (e.g., serotonin receptors)?

Answer:

- Molecular docking : Use AutoDock Vina with receptor structures (e.g., 5-HT₃A PDB: 6NP0) to model interactions with the chlorophenyl moiety .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of piperidine ring conformations in lipid bilayers .

- QSAR models : Leverage datasets from PubChem BioAssay (AID 1259351) to correlate substituent electronegativity with receptor inhibition .

Q. What experimental designs optimize the pharmacological activity of 1-(Pentachlorophenyl)piperidine derivatives?

Answer:

- Factorial design : Apply 2³ full-factorial experiments to vary substituents (e.g., Cl, F, OCH₃) on the phenyl ring while monitoring logP and IC₅₀ .

- Retrosynthetic analysis : Prioritize derivatives with enhanced metabolic stability (e.g., 4-piperidone analogs) using cheminformatics tools like RDKit .

- In vivo PK/PD : Use Sprague-Dawley rats to correlate plasma half-life (t₁/₂) with CNS penetration, referencing protocols for 1-Phenylpiperidin-4-one hydrochloride .

Q. How can researchers mitigate batch-to-batch variability in 1-(Pentachlorophenyl)piperidine synthesis for reproducible bioassays?

Answer:

- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and intermediate formation .

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) such as residual solvent limits (<0.1% DMF) and particle size distribution .

- Reference standards : Cross-validate batches using EPA DSSTox-certified materials (e.g., DTXSID70283161 for analogous piperidines) .

Methodological Notes

- Data contradiction resolution : Cross-reference PubChem bioassay data (AID 1259351) with in-house results to validate outliers .

- Ethical compliance : Adhere to OECD Guidelines 423 (acute toxicity) and NIH human subject protocols when transitioning to preclinical studies .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.